Disodium pentahydrate pamidronate
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Overview
Description
Disodium pentahydrate pamidronate, also known as pamidronate disodium pentahydrate, is a synthetic bisphosphonate compound. It is primarily used as a bone resorption inhibitor, which means it helps prevent the breakdown of bone tissue. This compound is commonly used in the treatment of conditions such as hypercalcemia associated with malignancy, Paget’s disease of bone, and osteolytic bone metastases of breast cancer and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium pentahydrate pamidronate typically involves the reaction of pamidronic acid with sodium hydroxide. One common method includes the following steps:
Treatment of Pamidronic Acid: An aqueous suspension of pamidronic acid is treated with a sodium hydroxide solution until a clear solution is obtained.
Filtration and Solvent Addition: The resulting solution is filtered, and a solvent is added. This is followed by azeotropic distillation to remove water.
Cooling and Precipitation: The solution is then cooled, leading to the precipitation of disodium pamidronate.
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes:
Neutralization: A heated slurry of pamidronic acid is partially neutralized with aqueous sodium hydroxide to a pH of 7-7.5.
Crystallization: Crystallization is initiated at a temperature above 50°C, followed by slow cooling to 0-5°C.
Filtration: The disodium pamidronate is collected by filtration.
Chemical Reactions Analysis
Types of Reactions
Disodium pentahydrate pamidronate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts in the presence of water.
Common Reagents and Conditions
Sodium Hydroxide: Used in the preparation and neutralization steps.
Phosphorus Trichloride and Phosphorous Acid: Used in the synthesis of pamidronic acid, a precursor to disodium pamidronate.
Major Products Formed
Pamidronic Acid: A key intermediate in the synthesis of this compound.
Disodium Pamidronate: The final product used in medical applications.
Scientific Research Applications
Disodium pentahydrate pamidronate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various chemical assays and tests.
Biology: Studied for its effects on bone metabolism and osteoclast activity.
Medicine: Widely used in the treatment of bone-related diseases such as osteoporosis, hypercalcemia of malignancy, and Paget’s disease of bone
Industry: Employed in the pharmaceutical industry for the production of bone resorption inhibitors.
Mechanism of Action
Disodium pentahydrate pamidronate works by inhibiting bone resorption. It binds to hydroxyapatite in bone, preventing the dissolution of bone minerals. The compound disrupts osteoclast activity, which is responsible for bone breakdown. By inhibiting osteoclast-mediated bone resorption, it helps maintain bone density and strength .
Comparison with Similar Compounds
Disodium pentahydrate pamidronate is part of the bisphosphonate family, which includes other compounds such as:
Alendronate Sodium: Another bisphosphonate used to treat osteoporosis.
Zoledronic Acid: A more potent bisphosphonate used for similar indications.
Ibandronate Sodium: Used for the treatment and prevention of osteoporosis in postmenopausal women.
Uniqueness
This compound is unique due to its specific applications in treating hypercalcemia of malignancy and its ability to inhibit bone resorption without significantly affecting bone growth and mineralization .
Properties
Molecular Formula |
C3H21NNa2O12P2+2 |
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Molecular Weight |
371.13 g/mol |
IUPAC Name |
disodium;(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid;pentahydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;; |
InChI Key |
CZYWHNTUXNGDGR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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